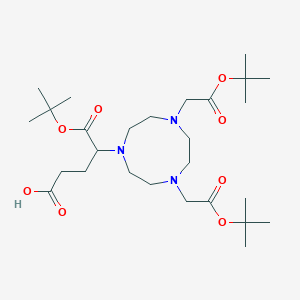

(R)-NODAGA-tris(t-Bu ester)

説明

BenchChem offers high-quality (R)-NODAGA-tris(t-Bu ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-NODAGA-tris(t-Bu ester) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N3O8/c1-25(2,3)36-22(33)18-28-12-13-29(19-23(34)37-26(4,5)6)15-17-30(16-14-28)20(10-11-21(31)32)24(35)38-27(7,8)9/h20H,10-19H2,1-9H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHGPCATMVZKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-NODAGA-tris(t-Bu ester): A Technical Guide for Radiopharmaceutical Research

(R)-NODAGA-tris(t-Bu ester) has emerged as a critical bifunctional chelator in the field of radiopharmaceutical research, primarily for the development of targeted positron emission tomography (PET) imaging agents. Its structure allows for the stable chelation of radiometals, most notably Gallium-68 (⁶⁸Ga), while the free carboxylic acid provides a reactive handle for conjugation to various biomolecules such as peptides and antibodies. This guide provides an in-depth overview of its application, including detailed experimental protocols, quantitative data, and visual workflows for researchers, scientists, and drug development professionals.

Core Properties and Applications

(R)-NODAGA-tris(t-Bu ester), with the chemical formula C₂₇H₄₉N₃O₈ and a molecular weight of 543.7 g/mol , is a derivative of the NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) chelator.[1][2] The three tert-butyl (t-Bu) ester groups serve as protecting groups for the carboxylic acids of the chelating moiety, preventing them from interfering with the conjugation of the glutaric acid's carboxylic acid to a targeting biomolecule. Following conjugation, these t-Bu esters are removed under acidic conditions to allow for efficient radiolabeling.

The primary application of (R)-NODAGA-tris(t-Bu ester) is in the synthesis of radiopharmaceuticals for PET imaging.[3] By attaching it to a molecule that specifically targets a biological marker, such as a receptor overexpressed on cancer cells, it is possible to visualize and quantify the distribution of this marker in vivo. This has significant implications for cancer diagnosis, staging, and monitoring treatment response. Research has demonstrated its use in developing agents for imaging various cancers, including prostate cancer and breast cancer, as well as for infection imaging.[4][5]

Experimental Protocols

Conjugation of (R)-NODAGA-tris(t-Bu ester) to a Peptide

This protocol outlines the general steps for conjugating (R)-NODAGA-tris(t-Bu ester) to a peptide containing a free amine group (e.g., the N-terminus or a lysine side chain).

Materials:

-

(R)-NODAGA-tris(t-Bu ester)

-

Targeting peptide with a primary amine

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Activation of (R)-NODAGA-tris(t-Bu ester):

-

Dissolve (R)-NODAGA-tris(t-Bu ester) (1.2 equivalents) and a coupling agent like HATU (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (2.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of the NODAGA chelator.

-

-

Conjugation to the Peptide:

-

Dissolve the targeting peptide (1 equivalent) in anhydrous DMF.

-

Add the activated (R)-NODAGA-tris(t-Bu ester) solution to the peptide solution.

-

Add DIPEA (2.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitored by HPLC).

-

-

Deprotection of t-Bu Esters:

-

Purification of the NODAGA-Peptide Conjugate:

-

Precipitate the deprotected conjugate by adding cold diethyl ether.

-

Centrifuge the mixture and decant the ether.

-

Wash the pellet with cold diethyl ether two more times.

-

Dry the crude product under vacuum.

-

Purify the NODAGA-peptide conjugate using preparative reverse-phase HPLC (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

-

Radiolabeling of NODAGA-Peptide Conjugate with Gallium-68

This protocol describes the radiolabeling of the purified NODAGA-peptide conjugate with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

NODAGA-peptide conjugate

-

Sodium acetate or HEPES buffer

-

Sterile water for injection

-

C18 Sep-Pak cartridge for purification

-

Ethanol

-

Sterile 0.22 µm filter

-

Radio-TLC or Radio-HPLC for quality control

Procedure:

-

Elution of ⁶⁸Ga:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain a solution of ⁶⁸GaCl₃.

-

-

Radiolabeling Reaction:

-

In a sterile reaction vial, add the desired amount of the NODAGA-peptide conjugate (typically 10-50 µg).

-

Add a buffering agent, such as sodium acetate or HEPES, to adjust the pH to 3.5-4.5.[7]

-

Add the ⁶⁸GaCl₃ eluate to the vial.

-

Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 5-10 minutes.[8] Some NODAGA conjugates can also be labeled at room temperature, though this may require a higher precursor amount.[7][8]

-

-

Purification of the ⁶⁸Ga-NODAGA-Peptide:

-

Activate a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

-

Load the reaction mixture onto the C18 cartridge. The ⁶⁸Ga-NODAGA-peptide will be retained.

-

Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga and hydrophilic impurities.

-

Elute the purified ⁶⁸Ga-NODAGA-peptide from the cartridge with a small volume of ethanol (e.g., 0.5-1 mL of 50% ethanol in water).

-

Dilute the final product with sterile saline or a suitable buffer for injection.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.[9][10] The RCP should typically be >95%.

-

Measure the pH of the final preparation to ensure it is within the acceptable range for injection (typically pH 5.5-7.5).

-

Perform a sterile filtration of the final product through a 0.22 µm filter into a sterile vial.

-

Data Presentation

The following tables summarize key quantitative data from various studies utilizing NODAGA-based radiopharmaceuticals.

Table 1: Radiolabeling Efficiency and Conditions

| Targeting Peptide/Molecule | Radionuclide | Precursor Amount | pH | Temperature (°C) | Reaction Time (min) | Radiochemical Yield/Purity | Reference |

| NODAGA-RGD | ⁶⁸Ga | 15-20 µg | 3.5-4.0 | 95 | 5-10 | >95% | [8] |

| NODAGA-Pamidronic Acid | ⁶⁸Ga | 4 nmol | 4.0-4.5 | >60 | 15 | >90% | [7] |

| NODAGA-UBI fragments | ⁶⁸Ga | Not specified | Optimized | Optimized | Not specified | >95% | [5] |

| NODAGA-Exendin-4 | ⁶⁸Ga | 10 µg | Not specified | 100 | Not specified | >95% | [11] |

Table 2: In Vivo Tumor Uptake of ⁶⁸Ga-NODAGA Conjugates

| Radiotracer | Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Reference |

| [⁶⁸Ga]Ga-NODAGA-PEG₂-[Sar¹¹]RM26 | PC-3 (Prostate Cancer) | 1 | 17 ± 3 | [4] |

| [⁶⁸Ga]Ga-NODAGA-PEG₂-[Sar¹¹]RM26 | PC-3 (Prostate Cancer) | 3 | 15 ± 3 | [4] |

| [⁶⁸Ga]NODAGA-RGD-BBN | PC3 (Prostate Cancer) | 1 | 5.05 ± 0.19 | [9] |

| [⁶⁸Ga]Ga-NODAGA-RGD | M21/M21-L (Melanoma) | Not specified | Not specified | [12] |

| [⁶⁸Ga]Ga-PSMA-11 (comparison) | LNCaP (Prostate Cancer) | 1 | ~20 | [6] |

Table 3: In Vivo Stability of ⁶⁸Ga-NODAGA Conjugates

| Radiotracer | Matrix | Time (min) | Intact Radiotracer (%) | Reference |

| [⁶⁸Ga]NODAGA-peptide | Mouse Plasma | 60 | 2.1 ± 0.2 | [10] |

| [⁶⁸Ga]FSC-RGD conjugates | Human Serum | 120 | High stability | [12] |

| [⁶⁸Ga]Ga-SC691 | PBS and FBS | 120 | Excellent stability | [6] |

Note: %ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation where available.

Mandatory Visualizations

References

- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent [mdpi.com]

- 8. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mattioli1885journals.com [mattioli1885journals.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quality control of 68Ga radiopharmaceuticals: pitfalls and solutions [inis.iaea.org]

(R)-NODAGA-tris(t-Bu ester): A Comprehensive Technical Guide to the Mechanism of Chelation for Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of nuclear medicine and molecular imaging, the development of robust and efficient radiopharmaceuticals is paramount. The chelator, a molecule capable of forming a stable complex with a metallic radionuclide, is a critical component of many targeted radiopharmaceuticals. (R)-NODAGA-tris(t-Bu ester) has emerged as a key precursor in the synthesis of such agents, particularly for positron emission tomography (PET) imaging with Gallium-68 (⁶⁸Ga). This technical guide provides an in-depth exploration of the mechanism of chelation involving (R)-NODAGA-tris(t-Bu ester), detailing the necessary deprotection steps and the subsequent coordination of Gallium-68. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to create the next generation of diagnostic and therapeutic radiopharmaceuticals.

(R)-NODAGA, which stands for (R)-1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid, is a highly efficient bifunctional chelator for Gallium-68. Its parent structure, NODAGA, demonstrates rapid chelation kinetics under mild conditions, a significant advantage over chelators like DOTA that often require heating.[1] The "(R)-" designation refers to the specific stereochemistry at the chiral center in the glutaric acid moiety. The "tris(t-Bu ester)" signifies that the three carboxylic acid groups are protected as tert-butyl esters. This protection strategy is crucial for synthetic purposes, allowing for the selective modification of other parts of a larger molecule to which the chelator is being conjugated. However, for the chelation of a metal ion to occur, these protective groups must be removed.

Core Mechanism of Chelation: A Two-Step Process

The chelation of a metal ion, such as Gallium-68, using (R)-NODAGA-tris(t-Bu ester) is not a direct process. It involves a critical initial step of deprotection to generate the active chelating agent, (R)-NODAGA. This is then followed by the coordination of the metal ion.

Step 1: Deprotection of tert-Butyl Esters

The tert-butyl ester is a commonly used protecting group for carboxylic acids in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions.[2] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its effectiveness and the volatile nature of its byproducts.[2]

The mechanism of TFA-mediated deprotection of the tert-butyl esters of (R)-NODAGA-tris(t-Bu ester) proceeds via an acid-catalyzed elimination reaction. The key steps are as follows:

-

Protonation: The process is initiated by the protonation of the carbonyl oxygen of the tert-butyl ester by trifluoroacetic acid.[2]

-

Cleavage: This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and the free carboxylic acid.[2]

-

Formation of Byproducts: The tert-butyl cation can then be deprotonated by the trifluoroacetate anion to form isobutylene, a volatile gas, or it can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate.[2] The use of excess TFA ensures that the reaction proceeds to completion.[2]

This deprotection step is essential to unmask the three carboxylate groups, which, along with the three nitrogen atoms of the triazacyclononane ring, are crucial for the coordination of the metal ion.

Figure 1: Deprotection of (R)-NODAGA-tris(t-Bu ester) using Trifluoroacetic Acid (TFA).

Step 2: Chelation of Gallium-68 by (R)-NODAGA

Once deprotected, the resulting (R)-NODAGA is a hexadentate chelator, meaning it can form six bonds with a central metal ion. Gallium(III) has a preference for a six-coordinate octahedral geometry, making NODAGA an excellent chelator for this radionuclide.[3][4]

The chelation mechanism involves the coordination of the Ga³⁺ ion by the three nitrogen atoms of the 1,4,7-triazacyclononane macrocycle and the three deprotected carboxylate groups. This forms a highly stable complex. The cavity size of the NODAGA chelator is well-suited to accommodate the small ionic radius of Ga³⁺, which contributes to both the high radiolabeling efficiency and the in vivo stability of the resulting complex.[5] NODAGA's structure provides a better size match for Ga(III) compared to larger chelators like DOTA, leading to significantly improved radiolabeling kinetics and stability of the Ga-labeled compounds.[6]

The coordination of the carboxylate arms with the Ga(III) ion leads to a reduction in the hydrophilic interactions of these arms, which can result in an increase in the lipophilicity of the final radiolabeled compound compared to the proligand.[6]

Figure 2: Chelation of Gallium-68 by the deprotected (R)-NODAGA chelator.

Quantitative Data on Chelation and Radiolabeling

The efficiency of the chelation process is typically quantified by the radiochemical yield (RCY), which is the percentage of the radionuclide that has been successfully incorporated into the chelator. The following tables summarize key quantitative data related to the radiolabeling of NODAGA derivatives with Gallium-68.

Table 1: Influence of Ligand Concentration on Radiochemical Yield (RCY) of [⁶⁸Ga]Ga-(R)-NODAGA Complexes

| Ligand Concentration (µM) | Radiochemical Yield (RCY) | Reference |

| 500 | >97% | [6] |

| 100 | >97% | [6] |

| 50 | >85% | [6] |

| 5 | <50% | [6] |

| Conditions: Reaction performed at room temperature for 15 minutes. |

Table 2: Comparison of Radiolabeling Conditions for Different Chelators with ⁶⁸Ga

| Chelator | Temperature (°C) | pH | Time (min) | Typical RCY | Reference |

| NODAGA-CDP1 | 21 ± 1 | 4.5 | 20 | 92 ± 1% | [7] |

| DOTA-CDP1 | 95 ± 2 | 4.5 | 10 | 95 ± 2% | [7] |

| NODAGA-AE105-NH₂ | Room Temperature | Not Specified | Not Specified | High | [6] |

| DOTA-AE105-NH₂ | 95 | Not Specified | Not Specified | High | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the use of (R)-NODAGA-tris(t-Bu ester) for chelation.

Protocol 1: Deprotection of (R)-NODAGA-tris(t-Bu ester)

Objective: To remove the tert-butyl protecting groups from (R)-NODAGA-tris(t-Bu ester) to yield the active chelator, (R)-NODAGA.

Materials:

-

(R)-NODAGA-tris(t-Bu ester) conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂)

-

Diethyl ether

-

Petroleum ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates or LC-MS for reaction monitoring

Procedure:

-

Dissolve the (R)-NODAGA-tris(t-Bu ester) conjugate in a minimal amount of dichloromethane in a round-bottom flask.[2]

-

Add an excess of trifluoroacetic acid to the solution. A typical ratio is 1:1 (v/v) of TFA to dichloromethane.[2]

-

Stir the reaction mixture at room temperature for 3 to 5 hours.[2]

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed.[2]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]

-

Dissolve the resulting residue in a minimal amount of diethyl ether.

-

Induce precipitation of the deprotected product by adding petroleum ether and continue stirring.

-

Collect the precipitate by filtration or centrifugation and wash with petroleum ether.

-

Dry the final product under vacuum.

Protocol 2: Radiolabeling of Deprotected (R)-NODAGA with Gallium-68

Objective: To chelate Gallium-68 with the deprotected (R)-NODAGA.

Materials:

-

Deprotected (R)-NODAGA conjugate solution (of known concentration)

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate buffer (e.g., 1.25 M, pH 3.6-4.5)

-

Metal-free reaction vial

-

Heating block (if required, though often not for NODAGA)

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elute Gallium-68 as [⁶⁸Ga]GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

In a metal-free reaction vial, mix a specific volume of the deprotected (R)-NODAGA conjugate solution with a suitable volume of sodium acetate buffer to achieve the desired pH (typically between 3.5 and 4.5).[7]

-

Add the ⁶⁸Ga eluate to the buffered chelator solution.

-

Incubate the reaction mixture. For NODAGA derivatives, this can often be done at room temperature for 10-20 minutes.[7] Some protocols may utilize mild heating (e.g., 37°C) to ensure rapid and complete complexation.

-

After the incubation period, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield (RCY) and purity of the [⁶⁸Ga]Ga-(R)-NODAGA complex.

Figure 3: A typical experimental workflow for the deprotection and subsequent ⁶⁸Ga-labeling of (R)-NODAGA.

Conclusion

(R)-NODAGA-tris(t-Bu ester) is a valuable precursor for the development of Gallium-68 based radiopharmaceuticals. Understanding the two-step mechanism of chelation – involving a crucial deprotection of the tert-butyl esters followed by the rapid and stable coordination of the Gallium-68 ion – is essential for the successful synthesis and application of these imaging agents. The favorable kinetics and high stability of the [⁶⁸Ga]Ga-(R)-NODAGA complex, achievable under mild conditions, underscore its significance in the field. This guide provides the foundational knowledge and practical protocols to aid researchers and developers in harnessing the full potential of this versatile chelator system for advancing molecular imaging and improving patient outcomes.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and ex vivo biological evaluation of gallium-68 labelled NODAGA chelates assessing cardiac uptake and retention - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02224E [pubs.rsc.org]

- 7. repository.up.ac.za [repository.up.ac.za]

An In-Depth Technical Guide to the Synthesis and Purification of (R)-NODAGA-tris(t-Bu ester)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (R)-NODAGA-tris(t-Bu ester), a critical bifunctional chelator in the field of radiopharmaceuticals. The document details the multi-step synthetic pathway, purification methodologies, and characterization of the final product, presenting quantitative data in accessible formats and illustrating key workflows.

Introduction

(R)-NODAGA-tris(t-Bu ester), with the chemical name 4-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazacyclononan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid, is a derivative of the macrocyclic chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). Its structure incorporates a chiral glutamic acid moiety, providing a specific stereochemistry that can be crucial for biological interactions. The tert-butyl ester protecting groups allow for facile conjugation to biomolecules, such as peptides and antibodies, prior to deprotection and radiolabeling with medically relevant radionuclides like Gallium-68 (⁶⁸Ga).

Synthesis of (R)-NODAGA-tris(t-Bu ester)

The synthesis of (R)-NODAGA-tris(t-Bu ester) is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The overall synthetic strategy, as referenced in seminal literature, involves five main steps with a reported overall yield of approximately 21%.

Synthetic Scheme Overview

The synthesis commences with the preparation of key intermediates, including the protected chiral glutamic acid derivative and the di-alkylated triazacyclononane macrocycle. These intermediates are then coupled, followed by deprotection steps to yield the final product.

Caption: Synthetic workflow for (R)-NODAGA-tris(t-Bu ester).

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of (R)-NODAGA-tris(t-Bu ester).

Step 1: Synthesis of 1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane

The selective di-alkylation of the 1,4,7-triazacyclononane (TACN) macrocycle is a critical step. Direct alkylation can often lead to a mixture of mono-, di-, and tri-substituted products, necessitating careful control of stoichiometry and reaction conditions, followed by a meticulous purification process.

Methodology:

-

Reaction Setup: 1,4,7-triazacyclononane (TACN) is dissolved in a suitable organic solvent such as acetonitrile.

-

Alkylation: Two equivalents of tert-butyl bromoacetate are added dropwise to the TACN solution at a controlled temperature, often at room temperature or slightly elevated, in the presence of a base like potassium carbonate to neutralize the hydrobromic acid formed during the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of the tri-substituted byproduct.

-

Work-up and Purification: Upon completion, the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The purification of the desired di-substituted product from the reaction mixture can be challenging. A carefully controlled pH extraction is often employed. The crude product is dissolved in an organic solvent and washed with aqueous solutions of specific pH to selectively extract the desired product. Alternatively, column chromatography on silica gel can be utilized.

Step 2: Synthesis of (R)-Di-tert-butyl 2-bromopentanedioate

The chiral center is introduced through a derivative of (R)-glutamic acid. The carboxylic acid groups are protected as tert-butyl esters, and the amino group is converted to a bromide, making it a suitable electrophile for the subsequent alkylation step.

Methodology:

-

Protection of (R)-Glutamic Acid: The carboxylic acid groups of (R)-glutamic acid are protected as di-tert-butyl esters. This can be achieved by reacting (R)-glutamic acid with isobutylene in the presence of a strong acid catalyst.

-

Conversion of Amino to Bromo Group: The amino group of the protected (R)-glutamic acid is then converted to a bromo group. This is a challenging transformation and can be achieved through a Sandmeyer-type reaction or by using reagents like sodium nitrite in the presence of hydrobromic acid, followed by a copper(I) bromide catalyst. The stereochemistry at the chiral center must be carefully maintained during this step.

Step 3: Synthesis of (R)-NODAGA-tris(t-Bu ester)

This step involves the coupling of the two key intermediates prepared in the previous steps.

Methodology:

-

Alkylation Reaction: The 1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane is reacted with (R)-Di-tert-butyl 2-bromopentanedioate in an appropriate solvent, such as acetonitrile or DMF, in the presence of a base (e.g., potassium carbonate or diisopropylethylamine) to facilitate the nucleophilic substitution reaction.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.

-

Work-up: After the reaction is complete, the mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

Purification of (R)-NODAGA-tris(t-Bu ester)

The final purification of the crude (R)-NODAGA-tris(t-Bu ester) is crucial to obtain a product with high purity, which is essential for its intended use in radiopharmaceutical preparations.

Methodology:

-

Column Chromatography: The crude product is often purified by column chromatography on silica gel. A gradient elution system, for example, using a mixture of dichloromethane and methanol or ethyl acetate and hexane, is employed to separate the desired product from any remaining starting materials and byproducts.

-

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. A C18 column is typically used with a gradient of acetonitrile and water, both containing a small amount of a modifier like trifluoroacetic acid (TFA).

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of (R)-NODAGA-tris(t-Bu ester).

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₄₉N₃O₈ | Commercial Suppliers |

| Molecular Weight | 543.7 g/mol | Commercial Suppliers |

| Overall Synthetic Yield | ~21% | Eisenwiener et al., 2002 |

| Purity (after purification) | >95% | Typical Specification |

| Appearance | White to off-white solid | Typical Observation |

Characterization Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet around 1.4-1.5 ppm), the macrocyclic ring protons (complex multiplets), and the glutamic acid backbone protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the carbons of the tert-butyl groups, and the carbons of the macrocyclic ring and the glutamic acid moiety. |

| Mass Spectrometry (ESI-MS) | A peak corresponding to the [M+H]⁺ ion at approximately m/z 544.7. |

Logical Workflow for Quality Control

The following diagram illustrates the logical workflow for the quality control of the synthesized (R)-NODAGA-tris(t-Bu ester).

Caption: Quality control workflow for (R)-NODAGA-tris(t-Bu ester).

Conclusion

The synthesis and purification of (R)-NODAGA-tris(t-Bu ester) is a well-established but intricate process that demands precision in execution and rigorous quality control. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals in the field of drug development to successfully produce this vital chelating agent for advanced radiopharmaceutical applications. The availability of high-purity (R)-NODAGA-tris(t-Bu ester) is paramount for the development of next-generation diagnostic and therapeutic radiolabeled compounds.

solubility and stability of (R)-NODAGA-tris(t-Bu ester)

An in-depth technical guide on the is provided below, intended for researchers, scientists, and professionals in drug development. This document compiles available data, details relevant experimental methodologies, and visualizes key workflows.

Core Topic: (R)-NODAGA-tris(t-Bu ester)

(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelating agent widely used in the field of radiopharmaceuticals. Its structure consists of a 1,4,7-triazacyclononane (NOTA) macrocyclic core, modified with a glutamic acid derivative. The three tert-butyl ester groups serve as protecting groups for the carboxylic acids, which, after deprotection, are crucial for chelating radiometals. The (R)-configuration specifies the stereochemistry at the chiral center of the glutamic acid moiety. This precursor must be conjugated to a targeting biomolecule (e.g., a peptide or antibody) and subsequently deprotected and radiolabeled to create a radiopharmaceutical agent for imaging or therapy.

Properly understanding the solubility and stability of this precursor is critical for its storage, handling, and use in conjugation reactions.

Solubility Data

Quantitative solubility data for (R)-NODAGA-tris(t-Bu ester) is not extensively published across a wide range of solvents. However, information from suppliers provides a baseline for its solubility in a mixed solvent system commonly used for preparing stock solutions.

| Solvent System | Concentration | Molarity (approx.) | Observation |

| DMSO (100 µL) + PEG300 (400 µL) + Tween-80 (50 µL) + Saline (450 µL) | ≥ 2.5 mg/mL | 4.60 mM | Clear Solution |

| Data derived from a supplier's technical information.[1] |

For practical laboratory use, (R)-NODAGA-tris(t-Bu ester) is typically dissolved in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions for subsequent conjugation reactions.

Stability Profile

The stability of the (R)-NODAGA-tris(t-Bu ester) precursor is crucial for maintaining its integrity during storage and handling prior to conjugation and radiolabeling. While specific kinetic stability studies on the precursor are not widely available in the literature, stability can be inferred from storage recommendations and the chemical nature of the molecule. The primary points of instability are the tert-butyl ester groups, which are susceptible to acid-catalyzed hydrolysis.

Storage and Handling Recommendations:

-

Storage Temperature: The compound should be stored at low temperatures, typically in a freezer at -20°C, to minimize degradation.[2][3][4]

-

Atmosphere: It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4]

-

Light and Moisture: The precursor should be protected from light and moisture to prevent degradation.[2]

-

pH: Avoid strongly acidic or basic conditions. The tert-butyl esters are designed to be removed under strong acidic conditions (like trifluoroacetic acid), so exposure to even moderately acidic aqueous environments during storage can lead to premature deprotection. A slightly acidic to neutral pH (e.g., pH 5.5-7.0) is generally recommended for storage buffers of related NODAGA conjugates.[5]

-

Freeze-Thaw Cycles: To maintain stability, it is advisable to aliquot the compound or its stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[5]

It is important to distinguish the stability of the precursor from the stability of the final radiometal-NODAGA complex. Studies on radiolabeled NODAGA-conjugates (after deprotection of the t-Bu esters) demonstrate very high in vivo and in vitro stability. For instance, [⁶⁴Cu]Cu-NODAGA-trastuzumab showed over 99% stability after 24 hours when challenged with EDTA, indicating the high kinetic inertness of the final complex.[6] Similarly, other ⁶⁸Ga and ⁶⁴Cu-labeled NODAGA-peptides show high stability in plasma and serum.[7][8][9]

Experimental Protocols

The following are detailed protocols that can be adapted to assess the .

Protocol 1: Determination of Solubility

This protocol is a step-wise method to determine the solubility of a test chemical in various solvents, adapted from established guidelines for in vitro testing.[10]

Objective: To determine the maximum soluble concentration of (R)-NODAGA-tris(t-Bu ester) in a series of relevant solvents.

Materials:

-

(R)-NODAGA-tris(t-Bu ester)

-

Solvents of interest (e.g., DMSO, DMF, Ethanol, Water, Phosphate-Buffered Saline pH 7.4)

-

Glass vials or tubes

-

Vortex mixer

-

Sonicator

-

Analytical balance

Procedure:

-

High Concentration Test (e.g., 20 mg/mL):

-

Weigh approximately 10 mg of (R)-NODAGA-tris(t-Bu ester) into a glass vial.

-

Add 0.5 mL of the first solvent to be tested (e.g., DMSO) to achieve a concentration of 20 mg/mL.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect for dissolution. A chemical is considered dissolved if the solution is clear with no visible precipitate or cloudiness.

-

If not fully dissolved, sonicate the mixture for 10-15 minutes.

-

Re-inspect the solution. If it is clear, the solubility is ≥ 20 mg/mL. If not, proceed to the next step.

-

-

Serial Dilution for Insolubility:

-

If the compound did not dissolve at 20 mg/mL, add an additional 4.5 mL of the solvent to the vial to dilute the concentration by a factor of 10 (to 2 mg/mL).

-

Repeat the mixing procedure (vortex, sonicate).

-

Visually inspect. If the solution is clear, the solubility is between 2 mg/mL and 20 mg/mL.

-

If the compound is still not dissolved, repeat the dilution process to test concentrations of 0.2 mg/mL, 0.02 mg/mL, and so on, until dissolution is achieved.

-

-

Testing Other Solvents:

-

Repeat steps 1 and 2 for each solvent of interest. The recommended order of testing for biological applications is often: cell culture media, PBS, water, ethanol, DMSO.

-

Protocol 2: Assessment of Chemical Stability via HPLC

Objective: To assess the stability of (R)-NODAGA-tris(t-Bu ester) over time under various conditions (e.g., pH, temperature) by monitoring its degradation.

Materials:

-

(R)-NODAGA-tris(t-Bu ester)

-

HPLC system with a UV detector

-

C18 HPLC column

-

Buffers of different pH values (e.g., pH 4, pH 7, pH 9)

-

Solvents (e.g., DMSO, Acetonitrile, Water)

-

Temperature-controlled incubator or water bath

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of (R)-NODAGA-tris(t-Bu ester) in a suitable solvent like DMSO or Acetonitrile at a known concentration (e.g., 1 mg/mL).

-

-

Incubation under Stress Conditions:

-

For each condition to be tested, dilute the stock solution into the respective buffer (e.g., pH 4 buffer) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

-

Prepare separate samples for each time point and condition.

-

Temperature Stress: Incubate samples at different temperatures (e.g., 4°C, 25°C, 40°C).

-

pH Stress: Incubate samples in buffers of varying pH.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

-

HPLC Analysis:

-

At each time point, inject an aliquot of the sample into the HPLC system.

-

Develop an appropriate HPLC method (e.g., a gradient elution using water with 0.1% TFA and acetonitrile with 0.1% TFA on a C18 column) that can separate the parent compound from potential degradation products (e.g., the partially or fully deprotected forms).

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., ~220 nm).

-

-

Data Analysis:

-

Integrate the peak area of the parent (R)-NODAGA-tris(t-Bu ester) compound at each time point.

-

Calculate the percentage of the parent compound remaining relative to the T=0 time point.

-

Plot the percentage of intact compound versus time for each condition to determine the degradation rate.

-

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the use of (R)-NODAGA-tris(t-Bu ester).

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. NODAGA-tris(t-Bu ester),Cas:438553-50-3 - Ruixibiotech [ruixibiotech.com]

- 3. NODAGA-tris(t-Bu ester)_438553-50-3_新研博美 [xinyanbm.com]

- 4. NODAGA-tris(t-Bu ester) | 1190101-34-8 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [68Ga]NODAGA-RGD – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

(R)-NODAGA-tris(t-Bu ester): A Technical Guide for Drug Development Professionals

(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator integral to the advancement of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. Its robust ability to chelate radiometals, most notably Gallium-68 (⁶⁸Ga), combined with a functional group for conjugation to biomolecules, positions it as a critical tool in the development of targeted diagnostic and therapeutic agents. This guide provides an in-depth overview of its chemical properties, experimental protocols, and applications in research and drug development.

Core Properties

The fundamental characteristics of (R)-NODAGA-tris(t-Bu ester) are summarized below, providing a foundational understanding of this key molecule.

| Property | Value | Reference |

| CAS Number | 1252799-47-5 | [1][2] |

| Molecular Formula | C₂₇H₄₉N₃O₈ | [1][2] |

| Molecular Weight | 543.69 g/mol | [2] |

| Appearance | White to yellowish powder | [2] |

| Purity | >96% | [1] |

| Primary Application | Chelating agent for ⁶⁸Ga, ¹¹¹In, and ⁶⁴Cu labeling of peptides and antibodies | [2] |

Radiolabeling with Gallium-68: Experimental Protocol

The chelation of Gallium-68 is a cornerstone of this molecule's utility. The tert-butyl esters of the NODAGA molecule serve as protecting groups, which are typically removed after conjugation to a biomolecule and before radiolabeling. The resulting NODAGA-conjugate is then radiolabeled. Optimal conditions for this process are critical for high radiochemical yield and purity.

A typical experimental workflow for the conjugation of (R)-NODAGA-tris(t-Bu ester) to a targeting biomolecule (e.g., a peptide) followed by radiolabeling is depicted below.

Caption: General workflow for bioconjugation and radiolabeling.

Optimized Radiolabeling Conditions

Successful radiolabeling of NODAGA-conjugated biomolecules with ⁶⁸Ga hinges on several key parameters. While optimal conditions can vary depending on the specific biomolecule, general guidelines have been established through numerous studies.

| Parameter | Optimal Range/Value | Notes | Reference |

| pH | 4.0 - 4.5 | Slightly acidic conditions are crucial for efficient chelation. | [1][3] |

| Temperature | Room Temperature to 95°C | NODAGA allows for labeling at room temperature, a significant advantage over chelators like DOTA which often require heating. However, heating can increase the reaction rate. | [3] |

| Incubation Time | 5 - 20 minutes | Rapid labeling is a key feature of NODAGA. | [3][4] |

| Precursor Amount | 15 - 50 µg | The amount of peptide conjugate can be optimized to achieve high radiochemical yields. | [3] |

Applications in Targeted Radiopharmaceuticals

The primary application of (R)-NODAGA-tris(t-Bu ester) is in the synthesis of targeted radiopharmaceuticals for PET imaging. The NODAGA moiety serves as a stable cage for the positron-emitting radionuclide (e.g., ⁶⁸Ga), while the conjugated biomolecule directs the entire complex to a specific biological target, such as a receptor overexpressed on cancer cells.

Logical Workflow for Radiopharmaceutical Development

The development and evaluation of a novel NODAGA-based radiopharmaceutical follows a well-defined pathway from initial synthesis to preclinical evaluation.

Caption: Development and evaluation pathway for a NODAGA-based radiopharmaceutical.

Advantages of NODAGA Chelators

NODAGA has emerged as a preferred chelator for Gallium-68 for several reasons:

-

Rapid Labeling: It allows for fast and efficient radiolabeling under mild conditions, often at room temperature.[5] This is advantageous when working with heat-sensitive biomolecules.

-

High Stability: The resulting ⁶⁸Ga-NODAGA complex exhibits high in vivo stability, minimizing the release of free radiometal.[4]

-

Favorable Pharmacokinetics: The hydrophilicity of the NODAGA chelator can lead to faster clearance from the body, potentially improving the signal-to-background ratio in PET images.[5][6]

References

- 1. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-NODA-GA(tBu)3 - www.chematech-mdt.com [chematech-mdt.com]

- 3. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. NODAGA Derivatives as Chelating Agents for Radioactive Isotopes | TCI AMERICA [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bifunctional Chelators for Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bifunctional chelators (BFCs), essential components in the design and development of radiopharmaceuticals for diagnostic imaging and therapeutic applications. A critical link between a targeting biomolecule and a metallic radionuclide, the choice of BFC significantly impacts the stability, pharmacokinetics, and overall efficacy of a radiopharmaceutical agent.[1][2] This document delves into the core principles of BFCs, their classification, and provides a comparative analysis of commonly used chelators for key radionuclides. Detailed experimental protocols and visual workflows are included to support researchers in this dynamic field.

The Core Concept of Bifunctional Chelators

A bifunctional chelator is a molecule with two distinct functional units: a chelating moiety that strongly binds to a metallic radionuclide and a reactive functional group for covalent attachment to a biomolecule, such as an antibody or peptide.[3] This modular design allows for the specific delivery of radiation to a target tissue or cell type. The ideal BFC should form a highly stable complex with the radionuclide to prevent its release in vivo, which could lead to off-target toxicity.[1]

The overall workflow for developing a radiopharmaceutical using a bifunctional chelator involves several key stages, from the initial conjugation of the chelator to a targeting biomolecule to the final in vivo application.

Caption: Radiopharmaceutical development workflow.

Classification of Bifunctional Chelators

Bifunctional chelators are primarily categorized based on their chemical structure into two main classes: acyclic (linear) and macrocyclic.

-

Acyclic Chelators: These are open-chain molecules that wrap around the metal ion. They generally exhibit faster radiolabeling kinetics, often at room temperature.[4] Common examples include derivatives of ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED).[5]

-

Macrocyclic Chelators: These are cyclic molecules with donor atoms oriented towards a central cavity, pre-organizing the chelator for metal binding. This structure typically results in complexes with higher thermodynamic stability and kinetic inertness, which is crucial for preventing the release of the radiometal in vivo.[4] Widely used macrocyclic chelators include derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).[6][7]

The choice between an acyclic and a macrocyclic chelator depends on the specific radionuclide and the desired properties of the radiopharmaceutical.

Caption: Classification of bifunctional chelators.

Quantitative Comparison of Common Bifunctional Chelators

The selection of an appropriate BFC is highly dependent on the radionuclide being used. The following tables provide a comparative summary of quantitative data for commonly used chelators with key radionuclides.

Gallium-68 (⁶⁸Ga)

Gallium-68 is a positron-emitting radionuclide with a short half-life (68 minutes), making it ideal for Positron Emission Tomography (PET) imaging.[8]

| Chelator | Type | Radiolabeling Conditions | Radiolabeling Yield (%) | Stability |

| DOTA | Macrocyclic | 90-95°C, 5-15 min, pH 3.5-4.5 | >95 | High in vivo stability.[6] |

| NOTA | Macrocyclic | Room Temp, 5-10 min, pH 3.5-5.5 | >95 | High in vivo stability.[7][9] |

| HBED-CC | Acyclic | Room Temp, 5 min, pH 4.0-5.0 | >98 | Good in vivo stability. |

| TRAP | Macrocyclic | Room Temp, 5 min, pH 6.5 | >95 | High stability.[9] |

| THP | Acyclic | Room Temp, <5 min, pH 6.5-7.5 | >97 | High stability.[8][9] |

| DFO | Acyclic | Room Temp, 5 min, pH 6.5 | >97 | Lower in vivo stability compared to macrocycles.[6] |

Copper-64 (⁶⁴Cu)

Copper-64 is a positron-emitting radionuclide with a longer half-life (12.7 hours), suitable for imaging biological processes that occur over a longer duration.[10]

| Chelator | Type | Radiolabeling Conditions | Radiolabeling Yield (%) | In Vitro Serum Stability (48h) |

| DOTA | Macrocyclic | 37-90°C, 20-60 min | >99 | ~26-94% intact.[11] |

| NOTA | Macrocyclic | Room Temp, <30 min | ~100 | >95% intact.[12] |

| TETA | Macrocyclic | Room Temp, 30 min | >95 | Good stability. |

| Sar-CO₂H | Macrobicyclic | Room Temp, 20 min | >98 | High stability.[12] |

| CHX-A"-DTPA | Acyclic | Not specified | Not specified | Poor stability.[12] |

| Oxo-DO3A | Macrocyclic | Not specified | Not specified | ~80% intact.[11] |

| PCTA | Macrocyclic | Not specified | Not specified | ~80% intact.[11] |

Lutetium-177 (¹⁷⁷Lu)

Lutetium-177 is a beta-emitting radionuclide used for targeted radionuclide therapy. It also emits gamma photons, allowing for simultaneous imaging (theranostics).[13]

| Chelator | Type | Radiolabeling Conditions | Radiolabeling Yield (%) | In Vitro Stability |

| DOTA | Macrocyclic | 90-100°C, 15-30 min | >95 | High in vivo stability.[14] |

| CHX-A"-DTPA | Acyclic | Room Temp, 30 min | >98 | Good in vitro stability.[15] |

| 1B4M-DTPA | Acyclic | Not specified | High | Good stability.[16] |

| 3,4-HOPO | Acyclic | Not specified | ~90 | Good stability.[17] |

Zirconium-89 (⁸⁹Zr)

Zirconium-89 is a positron-emitting radionuclide with a long half-life (78.4 hours), making it well-suited for antibody-based PET imaging.[18]

| Chelator | Type | Radiolabeling Conditions | Radiolabeling Yield (%) | In Vitro Stability (7 days) |

| DFO (Desferrioxamine) | Acyclic | Room Temp, 60-90 min, pH 6.8-7.2 | >95 | Moderate stability, ~40% intact in EDTA.[19] |

| FSC (Fusarinine C) | Macrocyclic | Room Temp, 90 min | Quantitative | High stability, >95% intact in EDTA.[19][20] |

| DFO * | Acyclic | Not specified | High | Higher stability than DFO.[21] |

| 3,4,3-(LI-1,2-HOPO) | Acyclic | Not specified | High | High stability.[21] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of radiopharmaceuticals incorporating bifunctional chelators.

Protocol 1: Conjugation of a Bifunctional Chelator to a Monoclonal Antibody (mAb)

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized chelator to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

-

Bifunctional chelator-NHS ester (e.g., DOTA-NHS-ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate buffer (0.1 M, pH 8.5)

-

PD-10 desalting column (or equivalent size-exclusion chromatography system)

-

HPLC system for purification and analysis

-

Mass spectrometer for characterization

Procedure:

-

Antibody Preparation: Prepare a solution of the mAb in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.

-

Chelator Preparation: Immediately before use, dissolve the chelator-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 3-5 fold molar excess of the dissolved chelator-NHS ester to the antibody solution.

-

Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature.

-

Purification: Purify the chelator-mAb conjugate from unreacted chelator and other small molecules using a PD-10 desalting column, eluting with PBS.

-

Characterization: Confirm the successful conjugation and determine the average number of chelators per antibody using mass spectrometry. Analyze the purity of the conjugate by analytical HPLC.

-

Storage: Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with Gallium-68

This protocol outlines the manual radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.05 N HCl

-

DOTA-conjugated peptide (e.g., DOTATATE)

-

Sodium acetate buffer (1 M, pH 4.5)

-

Sterile water for injection (SWFI)

-

Heating block or water bath

-

Radio-TLC or Radio-HPLC system for quality control

Procedure:

-

⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 N HCl to obtain the ⁶⁸GaCl₃ eluate.

-

Reaction Mixture Preparation: In a sterile reaction vial, combine 10-20 µg of the DOTA-conjugated peptide with the sodium acetate buffer. Add the ⁶⁸GaCl₃ eluate to this mixture.

-

Radiolabeling Reaction: Incubate the reaction vial in a heating block at 95°C for 10-15 minutes.

-

Final Formulation: Allow the vial to cool to room temperature. Add SWFI to achieve the desired final radioactivity concentration.

-

Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.

Protocol 3: In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled conjugate in human serum.

Materials:

-

Radiolabeled conjugate

-

Human serum

-

Incubator at 37°C

-

Radio-TLC or Radio-HPLC system

Procedure:

-

Incubation: Add a small volume (e.g., 10 µL) of the radiolabeled conjugate to a larger volume (e.g., 90 µL) of human serum.

-

Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the mixture.

-

Analysis: Analyze the aliquots by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate versus released radionuclide.

Protocol 4: In Vivo Biodistribution Study

This protocol describes a general procedure for assessing the biodistribution of a radiopharmaceutical in a rodent model.[22][23][24]

Materials:

-

Radiolabeled conjugate

-

Healthy rodents (e.g., mice or rats) of the same sex, strain, and approximate weight.[22]

-

Injection equipment (e.g., syringe, needle)

-

Dissection tools

-

Gamma counter or similar radiation detection instrument

Procedure:

-

Injection: Inject a known amount of the radiopharmaceutical (not exceeding 0.3 ml for mice and 0.5 ml for rats) into the tail vein of the animals.[22]

-

Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of animals.

-

Organ Harvesting: Dissect the animals and collect relevant organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, tumor, muscle, bone).

-

Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizing Key Relationships and Workflows

The following diagrams, created using the DOT language, illustrate important logical relationships and experimental workflows in the context of bifunctional chelators.

Caption: Factors influencing BFC selection.

Caption: In vitro serum stability assay workflow.

This guide provides a foundational understanding of bifunctional chelators for radiopharmaceuticals. The selection of the appropriate chelator is a critical decision in the development of a successful radiopharmaceutical, and a thorough understanding of the principles and methodologies outlined here is essential for researchers in the field.

References

- 1. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Cursory Gaze at Solitary Radiopharmaceutical Chelators Incorporating Macrocyclic and Acyclic Moieties [mdpi.com]

- 5. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. iris.unife.it [iris.unife.it]

- 14. researchgate.net [researchgate.net]

- 15. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of 177Lu-nanobodies for radioimmunotherapy of HER2-positive breast cancer: evaluation of different bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Exploring the Application of Bifunctional Metal Chelators in Treating Triple-Negative Breast Cancer [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Novel Bifunctional Cyclic Chelator for 89Zr Labeling–Radiolabeling and Targeting Properties of RGD Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. osti.gov [osti.gov]

- 23. researchgate.net [researchgate.net]

- 24. In vivo studies: comparing the administration via and the impact on the biodistribution of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NODAGA Derivatives in PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction to NODAGA in PET Imaging

Positron Emission Tomography (PET) has revolutionized molecular imaging, providing a non-invasive window into physiological and pathological processes at the molecular level. The development of targeted radiopharmaceuticals is central to the power of PET, and the choice of chelator for radiometal-based PET imaging agents is a critical determinant of their success. NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) has emerged as a highly versatile and advantageous bifunctional chelator for a range of medically relevant radionuclides, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1]

NODAGA's core 1,4,7-triazacyclononane (NOTA) structure provides a pre-organized cavity that is well-suited for complexing trivalent metal ions like Ga³⁺.[2] The addition of a glutaric acid arm provides a reactive handle for conjugation to biomolecules without significantly compromising the chelating properties of the macrocycle. This bifunctional nature allows for the stable incorporation of a PET isotope into a targeting molecule, such as a peptide or antibody, creating a targeted radiopharmaceutical.[3]

Compared to the more traditional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NODAGA offers several key advantages. Notably, it often allows for faster and more efficient radiolabeling under milder conditions, such as at room temperature and neutral pH.[1][4] This is particularly beneficial when working with sensitive biomolecules that may be degraded by the high temperatures often required for DOTA labeling.[5] Furthermore, NODAGA-conjugated radiopharmaceuticals can exhibit improved in vivo stability and favorable pharmacokinetic profiles, leading to enhanced tumor-to-background ratios in PET images.[3]

This technical guide provides a comprehensive overview of NODAGA derivatives in PET imaging, with a focus on their synthesis, radiolabeling, and preclinical evaluation. Detailed experimental protocols, quantitative data summaries, and illustrative diagrams are included to support researchers and scientists in the development and application of these promising imaging agents.

Chemical Structure and Conjugation Chemistry

The utility of NODAGA in creating targeted radiopharmaceuticals lies in its bifunctional design. The core macrocyclic structure firmly chelates the radiometal, while the glutaric acid linker provides a carboxylic acid group that can be activated for conjugation to biomolecules. The most common activation strategy involves the formation of an N-hydroxysuccinimide (NHS) ester, creating NODAGA-NHS.[2] This activated ester readily reacts with primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue, to form a stable amide bond.[5]

Caption: General workflow for the conjugation of NODAGA-NHS to a biomolecule.

Radiolabeling with PET Isotopes

A key advantage of NODAGA is its efficient chelation of various PET radionuclides under mild conditions. The most commonly used isotopes are ⁶⁸Ga and ⁶⁴Cu.

Gallium-68 Labeling

Gallium-68 is a generator-produced positron emitter with a convenient half-life of 68 minutes, making it ideal for imaging biological processes with rapid kinetics.[6] Radiolabeling of NODAGA-conjugates with ⁶⁸Ga is typically a straightforward and rapid process.

Caption: A typical workflow for the radiolabeling of a NODAGA-conjugate with ⁶⁸Ga.

Copper-64 Labeling

Copper-64, with its longer half-life of 12.7 hours, is suitable for imaging biological processes with slower kinetics, such as antibody trafficking.[5] NODAGA is also an excellent chelator for ⁶⁴Cu, forming stable complexes. The labeling process is generally performed at room temperature.

Applications of NODAGA Derivatives in PET Imaging

The versatility of NODAGA has led to the development of a wide range of targeted PET imaging agents. Some prominent examples include:

-

Integrin αvβ3 Imaging: NODAGA-conjugated RGD (Arginine-Glycine-Aspartic acid) peptides are used to image integrin αvβ3 expression, a key biomarker of angiogenesis and inflammation.[3][7]

-

Prostate Cancer Imaging: NODAGA has been conjugated to PSMA (Prostate-Specific Membrane Antigen) targeting ligands for the imaging of prostate cancer.[8][9]

-

Neuroendocrine Tumor Imaging: Somatostatin receptor antagonists conjugated to NODAGA, such as ⁶⁸Ga-NODAGA-JR11, have shown high sensitivity in detecting neuroendocrine tumors.

-

GLP-1 Receptor Imaging: NODAGA-Exendin-4 is a promising tracer for imaging glucagon-like peptide-1 (GLP-1) receptors, with applications in imaging insulinomas and β-cell mass.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for various NODAGA derivatives, facilitating comparison of their properties.

Table 1: Radiolabeling and Stability of NODAGA Derivatives

| Radiotracer | Radionuclide | Precursor Amount (µg) | Reaction Temp. (°C) | Reaction Time (min) | Radiochemical Purity (%) | In Vitro Stability (Human Serum, 1h) (%) | Reference |

| [⁶⁸Ga]Ga-NODAGA-RGD | ⁶⁸Ga | 10-50 | Room Temp | 5 | >96 | >95 | [12] |

| [⁶⁸Ga]Ga-NODAGA-Pamidronic Acid | ⁶⁸Ga | ~2.5 | >60 | 15 | >90 | Not Reported | [4] |

| [⁶⁴Cu]Cu-NODAGA-PSMA | ⁶⁴Cu | Not Specified | Not Specified | Not Specified | Not Specified | >95 (in vivo) | [8] |

| [⁶⁴Cu]Cu-NODAGA-RGD-BBN | ⁶⁴Cu | Not Specified | Optimized | Not Specified | >99 | 96 | [13][14] |

| [⁶⁸Ga]Ga-NODAGA-Exendin-4 | ⁶⁸Ga | Not Specified | Not Specified | Not Specified | Not Specified | Not Reported | [10][11] |

Table 2: In Vitro and In Vivo Performance of NODAGA Derivatives

| Radiotracer | Target | Cell Line | IC₅₀ (nM) | Tumor Uptake (%ID/g) | Time Point (h) | Reference |

| [⁶⁸Ga]Ga-NODAGA-RGD | Integrin αvβ3 | M21 (human melanoma) | 4.7 ± 1.6 | ~3.5 | 1 | [12] |

| [⁶⁴Cu]Cu-NOTA/NODAGA-Bombesin | GRPR | PC-3 (prostate cancer) | < 3 | 4.07 ± 0.51 | 1 | [2][15] |

| [⁶⁴Cu]Cu-NODAGA-PSMA-IgG | PSMA | CWR22Rv1 (prostate cancer) | Not Reported | 18.7 ± 4.7 | 48 | [16] |

| [⁶⁴Cu]Cu-NODAGA-RGD-BBN | Integrin & GRPR | PC3 (prostate cancer) | Not Reported | ~6 | 4 | [13][14] |

| [¹⁷⁷Lu]Lu-NODAGA-PEG2-RM26 | GRPR | PC-3 (prostate cancer) | Not Reported | ~10 | 1 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of NODAGA-based radiopharmaceuticals.

Protocol 1: Conjugation of NODAGA-NHS to a Peptide

Materials:

-

Peptide of interest with a primary amine.

-

NODAGA-NHS ester.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

0.1 M Sodium Bicarbonate Buffer or Sodium Borate Buffer (pH 8.3-8.5).

-

Purification supplies (e.g., size-exclusion chromatography column like a PD-10 desalting column, or an HPLC system).[8]

Procedure:

-

Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate or borate buffer (pH 8.3-8.5) to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) which would compete in the reaction.[8]

-

NODAGA-NHS Solution Preparation: Immediately before use, dissolve the NODAGA-NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is susceptible to hydrolysis, so use anhydrous solvents and prepare the solution fresh.[8]

-

Conjugation Reaction: While gently vortexing the peptide solution, slowly add the dissolved NODAGA-NHS ester. A starting point of a 5- to 20-fold molar excess of the NHS ester to the peptide is recommended. The optimal ratio may need to be determined empirically.[8]

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove unreacted NODAGA-NHS and byproducts using size-exclusion chromatography (e.g., a PD-10 column) or reversed-phase HPLC.

-

Characterization: Confirm the successful conjugation and determine the purity of the NODAGA-peptide conjugate using analytical HPLC and mass spectrometry.

Protocol 2: Radiolabeling of NODAGA-Peptide with ⁶⁸Ga

Materials:

-

⁶⁸Ge/⁶⁸Ga generator.

-

0.1 M HCl for elution.

-

NODAGA-peptide conjugate.

-

Sodium acetate buffer (0.5 M, pH 4.0-4.5).

-

Sterile reaction vial.

-

Heating block.

-

C18 Sep-Pak cartridge for purification.

-

Ethanol and sterile water for cartridge pre-conditioning.

-

Quality control system (e.g., radio-TLC or radio-HPLC).

Procedure:

-

⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃.

-

Reaction Mixture Preparation: In a sterile reaction vial, add the purified NODAGA-peptide conjugate (typically 10-50 µg). Add sodium acetate buffer to adjust the pH of the final reaction mixture to 3.5-4.5.[8]

-

Radiolabeling: Add the [⁶⁸Ga]GaCl₃ eluate to the reaction vial. Incubate the mixture for 5-15 minutes. Depending on the specific conjugate, heating to 60-95°C may improve radiochemical yield, though many NODAGA conjugates label efficiently at room temperature.[4]

-

Purification: After incubation, purify the radiolabeled peptide to remove unchelated ⁶⁸Ga. This is commonly done using a C18 Sep-Pak cartridge.

-

Pre-condition the C18 cartridge with ethanol followed by sterile water.

-

Load the reaction mixture onto the cartridge. The [⁶⁸Ga]Ga-NODAGA-peptide will be retained, while unbound ⁶⁸Ga will pass through.

-

Wash the cartridge with sterile water.

-

Elute the final product from the cartridge with a small volume of ethanol, followed by sterile saline to formulate for injection.

-

-

Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.[16]

Protocol 3: In Vitro Stability Assay

Materials:

-

Purified radiolabeled NODAGA-peptide.

-

Human serum.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Incubator at 37°C.

-

Radio-TLC or radio-HPLC system.

Procedure:

-

Add a small volume of the purified radiolabeled NODAGA-peptide to an equal volume of human serum or PBS in a microcentrifuge tube.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 30, 60, 120, and 240 minutes), take an aliquot of the mixture.

-

To precipitate serum proteins, add an equal volume of ethanol or acetonitrile to the aliquot, vortex, and centrifuge.

-

Analyze the supernatant by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide remaining.[18]

Protocol 4: Cell Uptake and Internalization Assay

Materials:

-

Target-positive and target-negative cell lines.

-

Cell culture medium.

-

Radiolabeled NODAGA-peptide.

-

Binding buffer (e.g., serum-free medium with 1% BSA).

-

Acid wash buffer (e.g., 0.2 M glycine in saline, pH 2.5) to differentiate surface-bound from internalized radioactivity.

-

Cell lysis buffer (e.g., 1 M NaOH).

-

Gamma counter.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Wash the cells with binding buffer.

-

Add the radiolabeled NODAGA-peptide (at a known concentration and activity) to the wells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes). For blocking experiments, add a large excess of the non-radiolabeled peptide to a parallel set of wells before adding the radiotracer to determine specific uptake.

-

After incubation, remove the radioactive medium and wash the cells with ice-cold binding buffer.

-

To measure internalized activity, add the acid wash buffer to the cells and incubate for 5-10 minutes on ice to strip surface-bound radioactivity. Collect this fraction (surface-bound).

-

Lyse the cells with lysis buffer and collect the lysate (internalized fraction).

-

Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

-

Calculate the percentage of added radioactivity that is surface-bound and internalized.

Protocol 5: In Vivo Biodistribution Study

Materials:

-

Tumor-bearing animal model (e.g., mice with xenografts).

-

Radiolabeled NODAGA-peptide.

-

Anesthesia.

-

Syringes for injection and standards.

-

Dissection tools.

-

Tared tubes for organ collection.

-

Gamma counter.

Procedure:

-

Anesthetize the animals.

-

Inject a known amount of the radiolabeled NODAGA-peptide intravenously (typically via the tail vein).

-

At predetermined time points post-injection (e.g., 1, 2, 4, and 24 hours), euthanize a cohort of animals.

-

Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Weigh the collected tissues.

-

Measure the radioactivity in each tissue sample, along with standards of the injected dose, using a gamma counter.

-

Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).[15][19]

Conclusion

NODAGA and its derivatives have established themselves as a powerful class of bifunctional chelators for the development of PET radiopharmaceuticals. Their favorable radiolabeling characteristics, coupled with the ability to create stable and high-contrast imaging agents, have driven their application across a wide range of research and clinical areas. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of NODAGA chemistry in advancing the field of molecular imaging. As our understanding of disease-specific biomarkers continues to grow, the versatility of NODAGA will undoubtedly lead to the development of novel and impactful PET tracers for improved diagnosis, patient stratification, and monitoring of therapeutic response.

References

- 1. PET imaging and biodistribution [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. Performance of nanoScan PET/CT and PET/MR for quantitative imaging of 18F and 89Zr as compared with ex vivo biodistribution in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer [mdpi.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Radiolabeling with Gallium-68

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practices of radiolabeling with Gallium-68 (⁶⁸Ga). Gallium-68 has emerged as a radionuclide of significant interest for Positron Emission Tomography (PET) imaging, largely due to its convenient availability from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator system and its favorable decay characteristics.[1][2][3] This document details the underlying chemistry, common chelating agents, experimental protocols, and critical quality control measures essential for the successful and reproducible synthesis of ⁶⁸Ga-radiopharmaceuticals.

The Chemistry of Gallium-68

Gallium-68 is a positron-emitting radionuclide with a half-life of 68 minutes, decaying by 89% through positron emission and 11% through electron capture.[3] This relatively short half-life is well-suited for the pharmacokinetics of many peptides and small molecules used in PET imaging.[3] In aqueous solution, gallium primarily exists in the +3 oxidation state (Ga³⁺). For successful radiolabeling, it is crucial to maintain Gallium-68 in this ionic form.[4]

The coordination chemistry of Ga³⁺ is central to radiolabeling. It readily forms stable complexes with various chelators, which are organic molecules capable of binding to a metal ion at multiple points. This process, known as chelation, is essential for stably incorporating ⁶⁸Ga into a targeting biomolecule, preventing its release in vivo.[1]

⁶⁸Ge/⁶⁸Ga Generator Systems and Elution

The most common source of ⁶⁸Ga is a ⁶⁸Ge/⁶⁸Ga generator.[4] In these systems, the longer-lived parent radionuclide, ⁶⁸Ge (half-life of 271 days), is adsorbed onto a solid support, typically a column of titanium dioxide or tin dioxide.[3][4] As ⁶⁸Ge decays, it produces ⁶⁸Ga, which can be selectively eluted from the generator.

A critical first step in any ⁶⁸Ga radiolabeling procedure is the efficient elution of the radionuclide from the generator. Typically, a dilute solution of hydrochloric acid (e.g., 0.1 M or 0.6 M HCl) is used to wash the ⁶⁸Ga off the column, leaving the ⁶⁸Ge behind.[3][5][6] The quality of the eluate is paramount for successful labeling and is influenced by factors such as the eluent volume, the concentration of HCl, and the presence of metallic impurities.[7]

Elution Profile and Fractionation: The concentration of ⁶⁸Ga is not uniform throughout the elution process. The highest concentration is typically found in a specific fraction of the eluate.[8] To obtain a smaller volume with a higher radioactivity concentration, a technique called "fractional elution" is often employed, where only the peak fraction of the eluate is collected for radiolabeling.[3][8]

Chelators for Gallium-68

The choice of chelator is a critical determinant of the stability and in vivo performance of a ⁶⁸Ga-radiopharmaceutical. An ideal chelator for ⁶⁸Ga should exhibit rapid and efficient complexation under mild conditions, form a thermodynamically stable and kinetically inert complex, and be readily conjugated to the targeting molecule without compromising its biological activity.[9] Several classes of chelators have been developed and are widely used for ⁶⁸Ga labeling.

Macrocyclic Chelators:

-